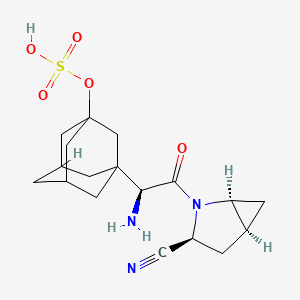
N,N-Didesmethyldoxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didesmethyldoxylamine is a biochemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Applications De Recherche Scientifique
Identification in In Vivo Acetylation Pathway : N,N-Didesmethyldoxylamine and its N-acetyl conjugates were identified in human urine, signifying their role in the metabolic pathway of doxylamine in humans (Ganes & Midha, 1987).
Synthesis of N-Methyl- and N-Alkylamines : Research on the synthesis of N-methylated and N-alkylated amines, including compounds like this compound, indicates their importance in industrial and academic applications, especially in life science molecules (Senthamarai et al., 2018).
Metabolism in Rat and Monkey : A study exploring the metabolism of doxylamine in rat and monkey models identified this compound as a metabolite, providing insights into its metabolic pathways in different species (Ganes, Hindmarsh, & Midha, 1986).
Hemoglobin Binding of Aromatic Amines : Investigations into the hemoglobin binding of various aromatic amines, which might include derivatives like this compound, contribute to understanding their potential genotoxic effects (Sabbioni, 1992).
Metabolism of Doxylamine Succinate : Research on the metabolic fate of doxylamine in the rhesus monkey identified this compound among its metabolites, further emphasizing its significance in drug metabolism studies (Slikker et al., 1986).
Biochemical Formation and Properties of Hydroxylamines : A study on the formation and properties of hydroxylamines, a group to which this compound belongs, delves into their pharmacological, toxicological, and pathological properties (Weisburger & Weisburger, 1973).
N-O Linkage in Carbohydrates and Glycoconjugates : The use of hydroxylamines, such as this compound, in the development of glycoconjugates highlights their role in organic synthesis and potential medical applications (Chen & Xie, 2016).
Substituted Hydroxylamines as Analytical Reagents : The use of hydroxylamine derivatives, including this compound, in analytical chemistry underscores their versatility and utility in chemical analysis (Shendrikar, 1969).
Propriétés
IUPAC Name |
2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDYZENQYRFODS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40822622 |
Source


|
| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78868-04-9 |
Source


|
| Record name | N,N-Didesmethyldoxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIDESMETHYLDOXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P0QF5KR0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)






![3-[2-(5-Cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)diazenyl]-4-methoxybenzenesulfonic Acid](/img/structure/B569079.png)
